2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine
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Overview
Description
2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines This compound is characterized by its bicyclic structure, which consists of two fused six-membered rings containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) in the presence of a base like sodium hydride. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The amino group at position 4 can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethylformamide (DMF) or THF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with hydrogen atoms added to the structure.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It may interfere with DNA replication or protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimido[5,4-d]pyrimidine: Similar structure but with chlorine atoms at positions 2 and 4.
2,6-Dichloropyrimido[5,4-d]pyrimidine: Chlorine atoms at positions 2 and 6.
2,8-Dichloropyrimido[4,5-d]pyrimidine: Different arrangement of the bicyclic system.
Uniqueness
2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of an amino group at position 4
Properties
Molecular Formula |
C6H3Cl2N5 |
---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
2,8-dichloropyrimido[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H3Cl2N5/c7-4-2-3(10-1-11-4)5(9)13-6(8)12-2/h1H,(H2,9,12,13) |
InChI Key |
XCWLQGPXDAJMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(N=C2N)Cl |
Origin of Product |
United States |
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